molecular formula C9H12N2O3 B1376985 5-Acetyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester CAS No. 1350475-31-8

5-Acetyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester

Cat. No. B1376985
M. Wt: 196.2 g/mol
InChI Key: FQKCNTHLJQQWTA-UHFFFAOYSA-N
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Description

“5-Acetyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester” is a synthetic compound. It is a cell-permeable pyrazolo-amide compound that potently blocks the binding of TCDD (2,3,7,8-tetrachlorodibenzo- p -dioxin) to AhR (aryl hydrocarbon receptor) in a dose-dependent manner .


Synthesis Analysis

The synthesis of pyrazoles involves a variety of methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “5-Acetyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester” is represented by the formula C7H10N2O2 . The molecular weight is 154.1665 .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can undergo a ligand-selective antagonism, which is more effective on halogenated aromatic hydrocarbons such as the xenobiotic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), than on polycyclic aromatic hydrocarbons and non-halogenated aromatic hydrocarbons .


Physical And Chemical Properties Analysis

The melting point of “5-Acetyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester” is 112-112.5 °C .

Scientific Research Applications

Pyrazoles are known for their wide range of applications in various scientific fields . Here are some general applications of pyrazoles:

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals .
    • They have a wide range of applications in medicinal chemistry, including the development of drugs with anti-inflammatory, analgesic, antibacterial, antifungal, antiviral, anticancer, and antidiabetic properties .
  • Agrochemistry

    • Pyrazoles are used in the development of agrochemicals, including pesticides and herbicides .
  • Coordination Chemistry

    • In coordination chemistry, pyrazoles are used as ligands to form complexes with metals .
  • Organometallic Chemistry

    • Pyrazoles can also form organometallic compounds, which have applications in catalysis .

properties

IUPAC Name

ethyl 5-acetyl-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(13)8-5-7(6(2)12)10-11(8)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKCNTHLJQQWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179716
Record name 1H-Pyrazole-5-carboxylic acid, 3-acetyl-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester

CAS RN

1350475-31-8
Record name 1H-Pyrazole-5-carboxylic acid, 3-acetyl-1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350475-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-carboxylic acid, 3-acetyl-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 3-acetyl-1H-pyrazole-5-carboxylate (Chem. Commun., 2004, 394-395) (4.82 g) was dissolved in N,N-dimethylformamide (80 ml). To the solution, potassium carbonate (4.39 g) and iodomethane (1.98 ml) were added under ice cooling, and the mixture was stirred at room temperature for 3 hours and 50 minutes. The reaction solution was diluted with ethyl acetate. The organic layer was washed with saturated saline, water, and saturated saline in this order and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-hexane-ethyl acetate) to obtain the title compound (3.38 g).
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.39 g
Type
reactant
Reaction Step Two
Quantity
1.98 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of ethyl 5-acetyl-1H-pyrazole-3-carboxylate (0.050 g, 0.274 mmol) in DMF (3 mL), Cs2CO3 (0.134 g, 0.412 mmol) and methyl iodide (0.022 mL, 0.357 mmol) were added. The reaction was continued at r.t. overnight then AcOEt (20 mL) was added and the organic phase washed with water (20 mL). The aqueous fraction was extracted with AcOEt (20 mL). The organic fractions were combined, dried over Na2SO4, filtered, and concentrated in vacuo. Purification by flash chromatography on silica gel (eluant: AcOEt/hexane 2/8) provided 37 mg (68% yield) of ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate.
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.134 g
Type
reactant
Reaction Step One
Quantity
0.022 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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